
N-(Butan-2-yl)-5-nitropyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Butan-2-yl)-5-nitropyrimidin-2-amine is an organic compound that belongs to the class of nitropyrimidines. This compound is characterized by the presence of a butan-2-yl group attached to the nitrogen atom at the second position of the pyrimidine ring, and a nitro group at the fifth position. Nitropyrimidines are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-5-nitropyrimidin-2-amine typically involves the nitration of a pyrimidine derivative followed by the introduction of the butan-2-yl group. One common method involves the nitration of 2-aminopyrimidine using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the fifth position. The resulting 5-nitro-2-aminopyrimidine is then reacted with butan-2-yl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Butan-2-yl)-5-nitropyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group at the second position can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, potassium carbonate.
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products Formed
Oxidation: 5-Amino-2-(butan-2-yl)pyrimidine.
Substitution: Various N-alkylated derivatives of this compound.
Reduction: 5-Amino-2-(butan-2-yl)pyrimidine.
Scientific Research Applications
N-(Butan-2-yl)-5-nitropyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Butan-2-yl)-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
N-(Butan-2-yl)-2,4,6-trichloroaniline: Similar in structure but with different substituents on the aromatic ring.
N-(Butan-2-yl)-2-(propan-2-yl)aniline: Similar in structure but with different alkyl groups attached to the nitrogen atom.
Uniqueness
N-(Butan-2-yl)-5-nitropyrimidin-2-amine is unique due to the presence of both a nitro group and a butan-2-yl group on the pyrimidine ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds.
Properties
CAS No. |
88374-43-0 |
|---|---|
Molecular Formula |
C8H12N4O2 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
N-butan-2-yl-5-nitropyrimidin-2-amine |
InChI |
InChI=1S/C8H12N4O2/c1-3-6(2)11-8-9-4-7(5-10-8)12(13)14/h4-6H,3H2,1-2H3,(H,9,10,11) |
InChI Key |
VPLQKYIVVZESSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NC=C(C=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


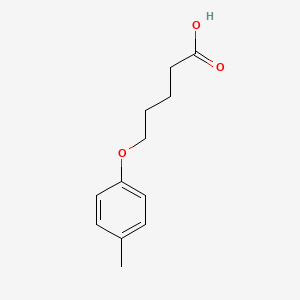
![Methyl 4-{[2-(pyridin-3-yl)ethyl]sulfanyl}butanoate](/img/structure/B14377555.png)
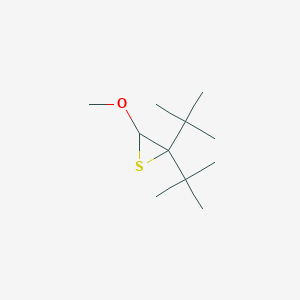
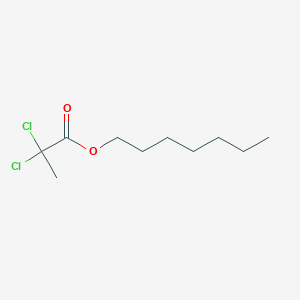
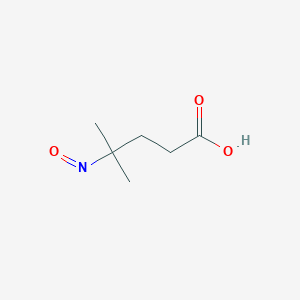
![2-(But-2-en-1-ylidene)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B14377568.png)
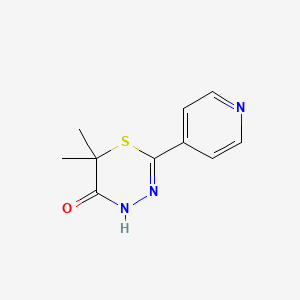
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline](/img/structure/B14377577.png)
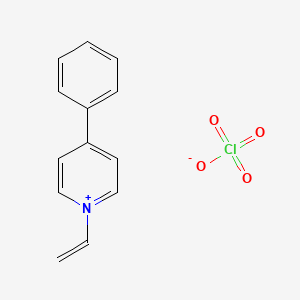
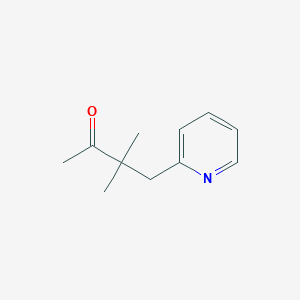

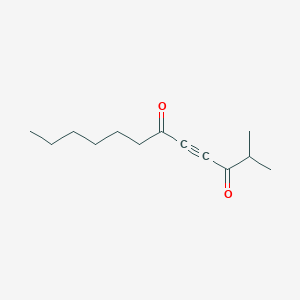
![[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene](/img/structure/B14377603.png)

